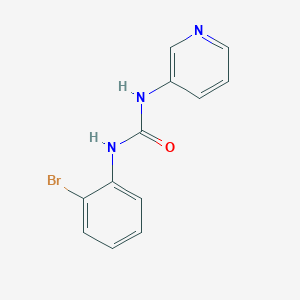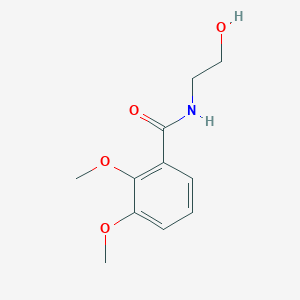
N-(2-bromophenyl)-N'-3-pyridinylurea
説明
N-(2-bromophenyl)-N'-3-pyridinylurea is a compound of interest due to its structural features and potential applications in various fields of chemistry and materials science. The presence of both bromophenyl and pyridinyl groups in its structure allows for a wide range of chemical modifications, making it a versatile precursor for the synthesis of complex molecules and materials.
Synthesis Analysis
The synthesis of compounds similar to N-(2-bromophenyl)-N'-3-pyridinylurea often involves cyclometalated complexes, utilizing bromophenylpyridine precursors with various catalytic systems. For example, cyclometalated Pd(II) and Ir(III) complexes have been synthesized using 2-(4-bromophenyl)pyridine with N-heterocyclic carbenes, showcasing the importance of bromophenyl and pyridyl groups in constructing luminescent materials and facilitating coupling reactions (Chen Xu et al., 2014).
Molecular Structure Analysis
Molecular structure analyses of related compounds, such as bromophenyl-pyridine derivatives, reveal complex intermolecular interactions, including hydrogen bonding and π-π interactions, which contribute to their stability and reactivity. For instance, studies on hydrogen-bonded dimers and chains of rings built from N-H...N and C-H...π(pyridine) hydrogen bonds provide insights into the structural aspects of these compounds (J. Quiroga et al., 2010).
Chemical Reactions and Properties
The bromophenyl and pyridyl groups in compounds similar to N-(2-bromophenyl)-N'-3-pyridinylurea play significant roles in their chemical reactivity, particularly in coupling reactions. For example, cross-coupling reactions catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione demonstrate the potential for constructing N-(pyridinyl)-substituted sulfonamides, highlighting the reactivity of bromopyridine derivatives (Xiaojun Han, 2010).
科学的研究の応用
Synthesis Techniques and Chemical Properties
Research has demonstrated various synthesis techniques for compounds related to "N-(2-bromophenyl)-N'-3-pyridinylurea," showcasing their versatility in chemical reactions. For example, the synthesis of complex halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene through ring halogenations highlights the utility of bromophenyl compounds in producing mixed halogenated products (Bovonsombat & Mcnelis, 1993). Additionally, the development of efficient methods for amide bond formation with minimal epimerization, utilizing pyridine and T3P, illustrates the chemical versatility and potential for creating diverse molecular architectures (Dunetz et al., 2011).
Biological Activities
Several studies have focused on the biological activities of compounds structurally related to "N-(2-bromophenyl)-N'-3-pyridinylurea." Research into the anticonvulsant properties of N-phenyl-N'-pyridinylureas has revealed compounds with promising profiles for treating seizures, underscoring the therapeutic potential of such molecules (Pavia et al., 1990). Additionally, compounds exhibiting antiretroviral activity and the ability to inhibit DNA viruses have been identified, highlighting the broad spectrum of biological activities that these chemical frameworks can possess (Hocková et al., 2003).
Role as Intermediates
Compounds like "N-(2-bromophenyl)-N'-3-pyridinylurea" serve as critical intermediates in the synthesis of various biologically active molecules. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating bioactive compounds, showcases the role of bromophenyl and pyridinyl units in medicinal chemistry (Wang et al., 2016).
特性
IUPAC Name |
1-(2-bromophenyl)-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c13-10-5-1-2-6-11(10)16-12(17)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXWHFYHRDPFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CN=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4615892.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4615902.png)
![N-[3-(methylthio)phenyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B4615908.png)
![5-bromo-2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615919.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4615927.png)

![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4615931.png)
![2,4-dichloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615939.png)
![8-[(4-chlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4615941.png)
![methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4615943.png)
![methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4615958.png)
![1-[({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)acetyl]-4-piperidinecarboxamide](/img/structure/B4615970.png)
![N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4615976.png)